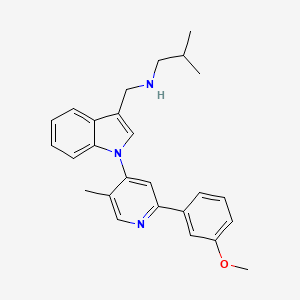
Wnk-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Kinasen sind eine Familie von Serin/Threonin-Proteinkinasen, die eine entscheidende Rolle bei der Regulierung des Ionentransports über Zellmembranen, der Aufrechterhaltung der Ion-Homöostase und der Regulierung des Blutdrucks spielen . Wnk-IN-1 ist besonders bedeutsam in der Erforschung der kardiovaskulären Homöostase und hat potenzielle therapeutische Anwendungen bei der Behandlung von Bluthochdruck und anderen verwandten Erkrankungen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die finale Kupplungsreaktion. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Schlüsselintermediats, das dann verschiedenen Reaktionsbedingungen unterworfen wird, um das Endprodukt zu erhalten. Die spezifischen Reaktionsbedingungen und Reagenzien, die bei der Synthese von this compound verwendet werden, sind proprietär und können je nach Hersteller variieren .
Vorbereitungsmethoden
The synthesis of Wnk-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Wnk-IN-1 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und der Art der verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Wnk-IN-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von WNK-Kinasen in verschiedenen biochemischen Signalwegen zu untersuchen. In der Biologie wird this compound verwendet, um die Regulierung des Ionentransports und der zellulären Volumenhomöostase zu untersuchen. In der Medizin hat es potenzielle therapeutische Anwendungen bei der Behandlung von Bluthochdruck, Schlaganfall und bestimmten Krebsarten . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf WNK-Kinasen abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von WNK-Kinasen hemmt. Diese Kinasen phosphorylieren und aktivieren nachgeschaltete Kinasen wie die oxidative-Stress-responsive Kinase 1 (OSR1) und die SPS1-verwandte Prolin/Alanin-reiche Kinase (SPAK). Durch die Hemmung von WNK-Kinasen unterbricht this compound die Phosphorylierung und Aktivierung dieser nachgeschalteten Kinasen und beeinflusst so die Regulation des Ionentransports und der zellulären Volumenhomöostase . Zu den molekularen Zielen von this compound gehört die ATP-Bindungsstelle von WNK-Kinasen, an die es in nicht-kompetitiver Weise bindet .
Wirkmechanismus
Wnk-IN-1 exerts its effects by inhibiting the activity of WNK kinases. These kinases phosphorylate and activate downstream kinases such as oxidative stress-responsive kinase 1 (OSR1) and SPS1-related proline/alanine-rich kinase (SPAK). By inhibiting WNK kinases, this compound disrupts the phosphorylation and activation of these downstream kinases, thereby affecting the regulation of ion transport and cellular volume homeostasis . The molecular targets of this compound include the ATP binding site of WNK kinases, where it binds in a non-competitive manner .
Vergleich Mit ähnlichen Verbindungen
Wnk-IN-1 ist einzigartig unter den WNK-Kinase-Inhibitoren aufgrund seines ATP-nicht-kompetitiven Hemmmechanismus. Ähnliche Verbindungen umfassen Chinolinverbindungen, Halogen-Sulfone, Cyclopropan-enthaltende Thiazole, Piperazin-enthaltende Verbindungen und Nitrophenol-abgeleitete Verbindungen . Diese Verbindungen hemmen ebenfalls WNK-Kinasen, können sich aber in ihrer Selektivität und Potenz unterscheiden. Beispielsweise haben Chinolin-abgeleitete Verbindungen eine isoformspezifische Hemmung gezeigt und sind gegenüber WNK3 potenter als gegenüber WNK1 . Dies unterstreicht die Einzigartigkeit von this compound in seiner breiten Hemmung von WNK-Kinasen.
Eigenschaften
Molekularformel |
C26H29N3O |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[[1-[2-(3-methoxyphenyl)-5-methylpyridin-4-yl]indol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3 |
InChI-Schlüssel |
KRRYUYQXCUJXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


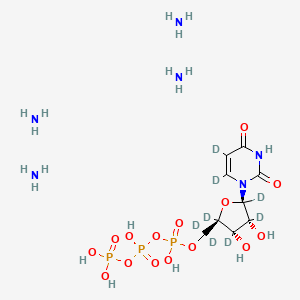
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

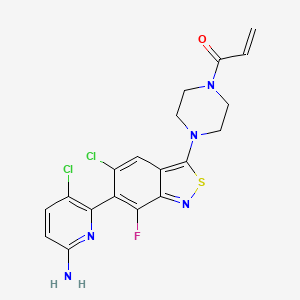
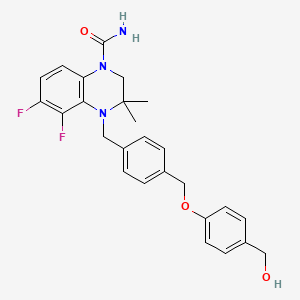
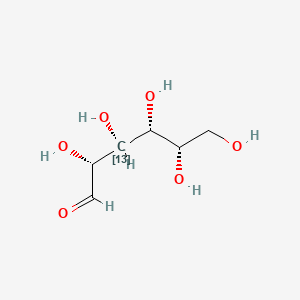
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
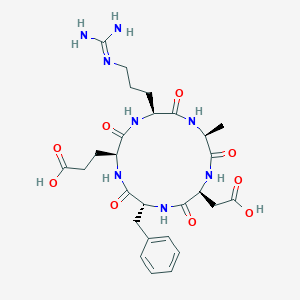
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
